molecular formula C11H12N6O2 B12179277 N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide

N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide

Cat. No.: B12179277
M. Wt: 260.25 g/mol
InChI Key: YQWSWSUSOHOWJE-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide is a heterocyclic compound that features both imidazole and pyrazine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide typically involves the formation of the imidazole and pyrazine rings followed by their subsequent coupling. One common method includes the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography can also be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as nickel or palladium. Reaction conditions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the substituents introduced.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Properties

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C11H12N6O2/c18-9(17-11-15-5-6-16-11)1-2-14-10(19)8-7-12-3-4-13-8/h3-7H,1-2H2,(H,14,19)(H2,15,16,17,18)

InChI Key

YQWSWSUSOHOWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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